Tazemetostat trihydrochloride

Solubility Formulation Salt Form

Standard SAM-competitive EZH2 inhibitors like GSK126 or dual EZH1/2 agents (valemetostat) introduce confounding selectivity or resistance profiles. Tazemetostat trihydrochloride offers a validated, clinically approved pharmacological tool with precise 35-fold selectivity for EZH2 over EZH1. - **Quantitative advantage:** 35× selectivity for EZH2 vs EZH1; SAM-competitive catalytic SET domain inhibition. - **Formulation benefit:** Trihydrochloride salt solves free base insolubility; ideal for oral dosing in mouse xenografts (KARPAS-422, G401). - **Resistance modeling:** Well-characterized cross-resistance (Y111D, Y661D) distinct from EED226; enables combination screening.

Molecular Formula C34H45ClN4O4
Molecular Weight 609.2 g/mol
CAS No. 1403255-00-4
Cat. No. B3027839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazemetostat trihydrochloride
CAS1403255-00-4
Molecular FormulaC34H45ClN4O4
Molecular Weight609.2 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl
InChIInChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
InChIKeyCJPMOJLLSLWWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazemetostat Trihydrochloride Overview


Tazemetostat trihydrochloride (CAS 1403255-00-4) is a hydrochloride salt formulation of tazemetostat (EPZ-6438), a potent and selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As a SAM-competitive inhibitor, it directly targets the catalytic SET domain of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), thereby blocking the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic silencing mark. Tazemetostat has received regulatory approvals for the treatment of advanced epithelioid sarcoma and relapsed/refractory follicular lymphoma, and its activity in diverse malignancies is supported by extensive preclinical and clinical research [1][2][3].

EZH2-selective epigenetic tool compound (SAM-competitive inhibitor of PRC2 catalytic activity)

Mechanistic probe for H3K27me3-dependent gene silencing

Trihydrochloride salt form addresses free-base aqueous insolubility

Enables reproducible in vitro and in vivo dosing solutions

Well-characterized oral PK profile with dose-proportional exposure

Supports chronic oral dosing models and exposure-response studies

Why Tazemetostat Trihydrochloride Cannot Be Substituted


Despite a crowded landscape of EZH2 inhibitors (including GSK126, CPI-1205, PF-06821497, valemetostat, and EED226), direct substitution in research or industrial workflows is not scientifically defensible due to fundamental differences in selectivity profile, salt-form properties, and susceptibility to acquired resistance mechanisms. Specifically, Tazemetostat exhibits a unique quantitative selectivity window against EZH1 (35-fold) that contrasts sharply with dual EZH1/2 inhibitors like valemetostat, whose broader targeting profile may confound mechanistic studies. Furthermore, the trihydrochloride salt form directly addresses the free base's poor aqueous solubility (insoluble in water), a critical advantage for in vivo formulation and in vitro assay reproducibility [1]. Critically, certain acquired resistance mutations, such as Y111D in the EZH2 D1 domain, confer robust resistance to both Tazemetostat and GSK126, underscoring that resistance mechanisms are not uniformly shared across all inhibitors—EED226, an allosteric EED binder, retains activity against these mutants [2].

Selectivity

EZH2/EZH1 selectivity profile differs significantly from dual inhibitors like valemetostat; using a dual inhibitor may confound EZH2-specific mechanistic interpretation.

Salt form

Free base (CAS 1403254-99-8) is practically insoluble in water; direct substitution with the free base can severely compromise in vivo dosing reproducibility and in vitro assay uniformity.

Resistance

Acquired mutations (e.g., Y111D) confer cross-resistance to SAM-competitive inhibitors but not to allosteric EED binders; substitution without mutation profiling may misrepresent target engagement.

Tazemetostat Trihydrochloride: Quantitative Evidence


Aqueous Solubility: Salt vs. Free Base

The trihydrochloride salt form of Tazemetostat (CAS 1403255-00-4) directly addresses the free base's key limitation of near-zero aqueous solubility, which is essential for reproducible in vitro and in vivo experiments. While the free base (CAS 1403254-99-8) is practically insoluble in water, the trihydrochloride salt is purposefully synthesized to enhance aqueous solubility and overall stability. This physicochemical difference enables more reliable preparation of dosing solutions and cell culture media, reducing experimental variability introduced by precipitation or inconsistent dissolution. For procurement, selecting the trihydrochloride salt over the free base is a practical necessity for any application requiring aqueous buffers .

Salt solubility
Data to verify
Enhanced aqueous solubility vs. free base (qualitative improvement)
Salt-form selection directly impacts dosing solution preparation and assay reproducibility.
Supplier data; quantitative solubility values not reported.
Solubility Formulation Salt Form In Vivo Studies

EZH2 Selectivity vs. Valemetostat

Tazemetostat exhibits a 35-fold selectivity for EZH2 over the closely related EZH1 isoform (EZH2 Ki/IC50 ≈ 2.5/11 nM vs. EZH1 IC50 = 392 nM), making it a valuable tool for delineating EZH2-specific biology. In contrast, valemetostat (DS-3201) is a dual EZH1/2 inhibitor with an EZH2 IC50 of 6.0 nM and an EZH1 IC50 of 10.0 nM in cell-free assays, representing less than 2-fold selectivity. While valemetostat's broader targeting may confer greater anti-proliferative activity in certain B-ALL and DLBCL models, Tazemetostat's EZH2-selective profile is essential for research that requires clean dissection of EZH2-dependent pathways without confounding EZH1 effects. Procurement should align with the specific mechanistic question [1][2][3].

EZH2 selectivity
Head-to-head
35-fold selective for EZH2 (Ki 2.5 nM) over EZH1 (IC50 392 nM); Valemetostat shows
Supports EZH2-specific pathway dissection; dual inhibition would introduce EZH1 confounding.
Cell-free enzymatic assays.
Resistance mutant
Head-to-head
Resistant in Y111D mutant EZH2 cells; GSK126 also resistant; allosteric inhibitor EED226 retains activity.
Cross-resistance profile differs across inhibitor classes; mutation context must guide tool selection.
5 µM, 72h; H3K27me3 western blot.
Cellular potency
Cross-study comparable
Cellular H3K27me3 IC50 range 2–90 nM; generally lower than GSK126 (7–252 nM).
Reported cell-assay potency context; consistent target engagement across lymphoma models.
Cell-free Ki 2.5 nM; biochemical IC50 11 nM.
Clinical endpoint
Class-level inference
Phase 2 ORR 15% (DCR 26%) in advanced epithelioid sarcoma (n=62); follicular lymphoma ORR 69% (EZH2 mut).
Reported disease-control endpoint context; supports translational benchmarking.
Open-label, single-arm trial; not a direct comparator study.
Oral PK profile
Cross-study comparable
Rapid oral absorption, dose-proportional exposure, no food effect; metabolism primarily CYP3A.
Supports oral in vivo dosing model design and exposure-response analysis.
Human PK from Phase 1/2; coadministration with moderate CYP3A inhibitors requires dose adjustment.
Selectivity EZH1 EZH2 Off-Target

Resistance Mutation Sensitivity: GSK126 vs. EED226

A critical differentiator for Tazemetostat is its cross-resistance profile with other SAM-competitive EZH2 inhibitors, contrasted by the retained activity of allosteric EED binders. The acquired Y111D mutation in the EZH2 D1 domain confers robust resistance to both Tazemetostat (EPZ-6438) and GSK126, as demonstrated by the inability of these compounds to reduce H3K27me3 levels in cells expressing the mutant protein. However, the allosteric PRC2 inhibitor EED226, which binds the EED subunit, remains effective against cells harboring the Y111D mutation, as well as those with the SET domain mutation Y661D. This evidence underscores that Tazemetostat's mechanism-based resistance profile is not universally shared across the EZH2 inhibitor class. For researchers studying acquired resistance or screening for novel combination therapies, Tazemetostat serves as a benchmark SAM-competitive inhibitor [1][2][3].

Resistance mutant
Head-to-head
Resistant in Y111D mutant EZH2 cells; GSK126 also resistant; allosteric inhibitor EED226 retains activity.
Cross-resistance profile differs across inhibitor classes; mutation context must guide tool selection.
5 µM, 72h; H3K27me3 western blot.
Resistance Mutation Y111D Allosteric

In Vitro Potency vs. GSK126 and CPI-1205

Tazemetostat demonstrates a favorable balance of biochemical and cellular potency within the SAM-competitive EZH2 inhibitor class. In cell-free assays, Tazemetostat inhibits EZH2 with a Ki of 2.5 nM and an IC50 of 11 nM. GSK126, another SAM-competitive inhibitor, exhibits a similar biochemical IC50 of 9.9 nM. However, in cellular methylation assays, Tazemetostat's IC50 range (2–90 nM) overlaps with but is generally lower than that of GSK126 (7–252 nM), suggesting more consistent on-target engagement across different cell contexts. CPI-1205 shows even higher biochemical potency (IC50 = 2 nM) but its cellular activity (EC50 = 32 nM) is comparable. Importantly, all three are orally bioavailable, but Tazemetostat and CPI-1205 are oral agents, whereas GSK126 was administered intravenously in some studies, highlighting a potential advantage for chronic in vivo dosing. For procurement, Tazemetostat offers a well-characterized potency profile that has been validated in both preclinical and clinical settings [1].

Cellular potency
Cross-study comparable
Cellular H3K27me3 IC50 range 2–90 nM; generally lower than GSK126 (7–252 nM).
Reported cell-assay potency context; consistent target engagement across lymphoma models.
Cell-free Ki 2.5 nM; biochemical IC50 11 nM.
Potency IC50 Methylation Cell Assay

Clinical Validation: FDA Approval & Phase 2 Efficacy

Tazemetostat is the only SAM-competitive EZH2 inhibitor with full FDA approval (granted 2020) for specific cancer indications, providing a level of clinical validation that is unmatched by research-grade comparators. In a Phase 2 basket trial of 62 patients with advanced epithelioid sarcoma, tazemetostat (800 mg BID) demonstrated an objective response rate (ORR) of 15% and a disease control rate (DCR) of 26%. In a separate Phase 2 trial of 99 patients with relapsed/refractory follicular lymphoma harboring EZH2 mutations, the ORR was 69% with 12% complete responses. While compounds like GSK126, CPI-1205, and PF-06821497 have shown activity in preclinical models and early-phase trials, none have replicated this level of clinical validation. For researchers designing translational studies or seeking to benchmark novel compounds against a clinically relevant standard, Tazemetostat's approval status and available clinical datasets provide a critical advantage [1][2][3].

Clinical endpoint
Class-level inference
Phase 2 ORR 15% (DCR 26%) in advanced epithelioid sarcoma (n=62); follicular lymphoma ORR 69% (EZH2 mut).
Reported disease-control endpoint context; supports translational benchmarking.
Open-label, single-arm trial; not a direct comparator study.
Clinical Trial FDA Approval Efficacy Epithelioid Sarcoma

Oral Bioavailability and Pharmacokinetic Profile

Tazemetostat's pharmacokinetic (PK) profile is characterized by rapid oral absorption and dose-proportional exposure, which is not influenced by coadministration with food or gastric acid-reducing agents. This contrasts with GSK126, which in some preclinical studies was administered intravenously, potentially limiting its utility for chronic oral dosing experiments. Furthermore, Tazemetostat's metabolism is well-understood, primarily via CYP3A to three major inactive metabolites (M1, M3, M5), with a short half-life and excretion mainly in feces. Clinically, coadministration with moderate CYP3A inhibitors like fluconazole necessitates a 50% dose reduction, a defined parameter for human studies. For researchers, this well-characterized PK profile reduces experimental variability in in vivo models and provides a translational bridge to clinical pharmacology [1][2].

Oral PK profile
Cross-study comparable
Rapid oral absorption, dose-proportional exposure, no food effect; metabolism primarily CYP3A.
Supports oral in vivo dosing model design and exposure-response analysis.
Human PK from Phase 1/2; coadministration with moderate CYP3A inhibitors requires dose adjustment.
Pharmacokinetics Oral Bioavailability Dose-Proportional Drug-Drug Interaction

Tazemetostat Trihydrochloride Applications


In Vivo Xenograft: Reliable Oral Dosing

For preclinical oncology studies utilizing mouse xenograft models (e.g., KARPAS-422, G401), the trihydrochloride salt of Tazemetostat is the preferred formulation due to its enhanced aqueous solubility, which ensures accurate and reproducible oral dosing. Its well-characterized oral bioavailability, dose-proportional exposure, and established PK profile in rodents minimize experimental variability and facilitate comparison with published literature [1].

EZH2-Specific vs. EZH1-Mediated Mechanistic Studies

In experiments designed to isolate the role of EZH2 in transcriptional repression or cellular differentiation, Tazemetostat's 35-fold selectivity for EZH2 over EZH1 provides a cleaner pharmacological tool than dual EZH1/2 inhibitors like valemetostat. This selectivity is critical for interpreting gene expression changes and avoiding confounding effects from EZH1 inhibition [2].

Benchmarking Novel EZH2 Inhibitors and Degraders

As the only FDA-approved SAM-competitive EZH2 inhibitor, Tazemetostat serves as an essential benchmark compound for evaluating the potency, selectivity, and in vivo efficacy of novel EZH2-targeting agents, including PROTAC degraders and next-generation inhibitors. Its clinical validation provides a high-confidence reference point for assessing translational potential [3].

Acquired Resistance to SAM-Competitive EZH2 Inhibitors

Tazemetostat is an ideal tool for generating and studying resistance models, as its cross-resistance profile with other SAM-competitive inhibitors (e.g., GSK126) is well-documented, particularly concerning mutations like Y111D and Y661D. These models can be used to screen for combination therapies or evaluate the efficacy of allosteric inhibitors like EED226, which retain activity against these mutants [4].

Application
Selection Property
Validation Focus
In vivo xenograft oral dosing
Salt-form aqueous solubility
Dosing reproducibility and exposure consistency
EZH2-specific mechanistic studies
Isoform selectivity profile (EZH2 vs EZH1)
EZH2-dependent pathway interpretation without EZH1 crosstalk
Benchmarking novel EZH2 inhibitors
Clinical-trial context benchmark
Translational endpoint context and cross-study comparability
Acquired resistance model studies
SAM-competitive resistance profile
Cross-resistance mapping and allosteric inhibitor validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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